molecular formula C11H12F3NO2 B12332856 Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate

Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate

Cat. No.: B12332856
M. Wt: 247.21 g/mol
InChI Key: SNVRBOCTVFEKPZ-VIFPVBQESA-N
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Description

Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid derivative. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted products with different functional groups replacing the trifluoromethyl group .

Scientific Research Applications

Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m0/s1

InChI Key

SNVRBOCTVFEKPZ-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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